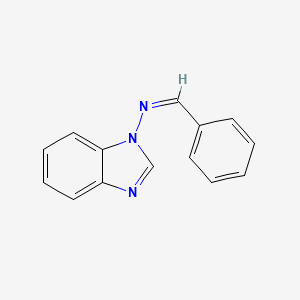

N-benzylidene-1H-benzimidazol-1-amine

Übersicht

Beschreibung

“N-benzylidene-1H-benzimidazol-1-amine” is a derivative of benzimidazole . Benzimidazole derivatives are prevalent in medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules . They have significant importance as chemotherapeutic agents in diverse clinical conditions .

Synthesis Analysis

Benzimidazole derivatives have been synthesized by medicinal chemists over the last decades . A library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and reported for notable antimicrobial activity . The synthesis usually involves the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound to construct the imidazole ring .Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore and is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis

Benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Reductive N-Heterocyclization Method : N-benzylidene-1H-benzimidazol-1-amine derivatives can be synthesized using selenium-catalyzed reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide. This method offers moderate to good yields and involves basic conditions for the reaction (Nishiyama, Fujimoto, & Sonoda, 2006).

Chemical Characterization and Properties

- Characterization of N-Glycosyl Amines : The compound is involved in the synthesis of N-glycosyl amines using 4,6-O-benzylidene-D-glucopyranose and various substituted aromatic amines. These compounds exhibit specific characteristics like molecular-ion peaks, optical rotations, and are characterized by NMR, UV-Vis, and FTIR spectroscopy (Das, Rao, & Kolehmainen, 2001).

Applications in Material Science

- Corrosion Inhibition : Novel benzimidazole derivatives, including N-benzylidene-1H-benzimidazol-1-amine, have been explored as corrosion inhibitors for mild steel in acidic media. They function by adsorbing on the steel surface and forming insoluble complexes, with the efficiency related to the number of benzimidazole segments in the molecules (Tang et al., 2013).

Medical and Biological Applications

Antimicrobial and Cytotoxic Activity : Benzimidazole derivatives, including N-benzylidene-1H-benzimidazol-1-amine, have been synthesized and shown to have significant antibacterial and cytotoxic properties. These compounds have been tested for their activity against different bacterial strains and cancer cell lines, showcasing their potential in medical applications (Noolvi et al., 2014).

- microsomal lipid peroxidation levels, indicating potential antioxidant properties. This suggests their possible use in therapeutic applications related to oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Catalysis and Synthetic Applications

- Palladium-Catalyzed Aryl-Amination Chemistry : N-benzylidene-1H-benzimidazol-1-amine derivatives are used in intramolecular palladium-catalyzed aryl-amination chemistry. This process is useful in synthesizing various heterocycles efficiently and with high yield, showing its significance in organic synthesis (Brain & Steer, 2003).

Electrochemical Studies

- Electrochemical Behavior : The electrochemical properties of N-benzylidene-1H-benzimidazol-1-amine and its derivatives have been investigated. Studies include cyclic and square wave voltammetry, providing insights into their electrochemical behavior, which is crucial for applications in material science and electrochemistry (Servi, Genç, & Saydam, 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

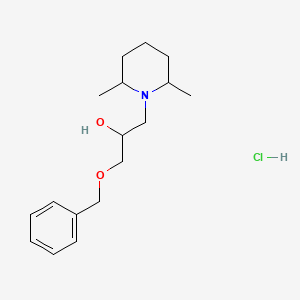

(Z)-N-(benzimidazol-1-yl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-16-17-11-15-13-8-4-5-9-14(13)17/h1-11H/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGLONOADIEPAF-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(benzimidazol-1-yl)-1-phenylmethanimine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)

![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)

![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)

![N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3866115.png)

![bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride](/img/structure/B3866128.png)

![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866143.png)

![1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3866162.png)

![isonicotinaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3866178.png)

![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}nicotinohydrazide](/img/structure/B3866179.png)

![4-methoxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866188.png)